(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone
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Overview
Description
The compound “(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone” is a complex organic molecule that features a piperazine ring, a tetrazole ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the tetrazole ring, and the attachment of the phenyl and chloro-methylphenyl groups. Typical synthetic routes might include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Tetrazole Ring: This can be done via cycloaddition reactions involving azides and nitriles.
Attachment of Functional Groups: This involves various substitution reactions to introduce the phenyl and chloro-methylphenyl groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its complex structure.
Biochemistry: Study of its interactions with biological molecules.
Medicine
Therapeutics: Potential use in the treatment of diseases, depending on its biological activity.
Diagnostics: Use as a marker or probe in diagnostic assays.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry: Development of new drugs and therapies.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone: Similar compounds might include other piperazine derivatives or tetrazole-containing molecules.
Uniqueness
Structural Features: The combination of piperazine, tetrazole, and phenyl groups.
Biological Activity: Unique interactions with biological targets.
Properties
Molecular Formula |
C20H21ClN6O |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(2R)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone |
InChI |
InChI=1S/C20H21ClN6O/c1-15-7-8-17(21)13-18(15)25-9-11-26(12-10-25)20(28)19(27-14-22-23-24-27)16-5-3-2-4-6-16/h2-8,13-14,19H,9-12H2,1H3/t19-/m1/s1 |
InChI Key |
OXAWQKXHISUPPJ-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)[C@@H](C3=CC=CC=C3)N4C=NN=N4 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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